molecular formula C7H5F3O B195918 4-(Trifluoromethyl)phenol CAS No. 402-45-9

4-(Trifluoromethyl)phenol

Cat. No. B195918
Key on ui cas rn: 402-45-9
M. Wt: 162.11 g/mol
InChI Key: BAYGVMXZJBFEMB-UHFFFAOYSA-N
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Patent
US04845258

Procedure details

A solution of 3.9 g (20 mmol) of 4-tri-n-butylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one in 10 mL of absolute ethanol was treated successively with 1.3 g (20 mmol) of zinc dust and 10 mL of a solution of 80% acetic acid - 20% water. The mixture was heated to reflux for one hour, allowed to cool to room temperature, and poured into 100 mL of water. The resulting aqueous mixture was extracted with three 50 mL portions of diethyl ether. Combination, drying (MgSO4), and concentration of the ether layers afforded a residue which purified by short path distillation at 5.0 torr. At 60°-65° C., 0.80 g (47% yield) of 4-trifluoromethylphenol was collected.
Name
4-tri-n-butylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Si](CCCC)(CCCC)O[C:7]1([C:14]([F:17])([F:16])[F:15])[CH:12]=[CH:11][C:10](=[O:13])[CH:9]=[CH:8]1)CCC.C(O)(=O)C.O>C(O)C.[Zn]>[F:15][C:14]([F:16])([F:17])[C:7]1[CH:8]=[CH:9][C:10]([OH:13])=[CH:11][CH:12]=1

Inputs

Step One
Name
4-tri-n-butylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
Quantity
3.9 g
Type
reactant
Smiles
C(CCC)[Si](OC1(C=CC(C=C1)=O)C(F)(F)F)(CCCC)CCCC
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous mixture was extracted with three 50 mL portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combination, drying (MgSO4), and concentration of the ether layers
CUSTOM
Type
CUSTOM
Details
afforded a residue which
DISTILLATION
Type
DISTILLATION
Details
purified by short path distillation at 5.0 torr

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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